Methyl-(4-pyridin-3-yl-benzyl)-amine Methyl-(4-pyridin-3-yl-benzyl)-amine
Brand Name: Vulcanchem
CAS No.: 857348-52-8
VCID: VC2705176
InChI: InChI=1S/C13H14N2/c1-14-9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10,14H,9H2,1H3
SMILES: CNCC1=CC=C(C=C1)C2=CN=CC=C2
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

Methyl-(4-pyridin-3-yl-benzyl)-amine

CAS No.: 857348-52-8

Cat. No.: VC2705176

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl-(4-pyridin-3-yl-benzyl)-amine - 857348-52-8

Specification

CAS No. 857348-52-8
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name N-methyl-1-(4-pyridin-3-ylphenyl)methanamine
Standard InChI InChI=1S/C13H14N2/c1-14-9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10,14H,9H2,1H3
Standard InChI Key GGTJEKIMXUENGY-UHFFFAOYSA-N
SMILES CNCC1=CC=C(C=C1)C2=CN=CC=C2
Canonical SMILES CNCC1=CC=C(C=C1)C2=CN=CC=C2

Introduction

Chemical Properties and Structure

Molecular Structure and Identifiers

Methyl-(4-pyridin-3-yl-benzyl)-amine belongs to the class of aromatic amines and features a pyridine ring connected to a benzyl group that is further linked to a methylated amine. The compound contains two nitrogen atoms – one in the pyridine ring and another in the methylamine group – contributing to its chemical reactivity and potential for hydrogen bonding interactions . Its structure creates opportunities for various chemical transformations, making it valuable in synthetic chemistry applications.

The compound is characterized by several molecular identifiers that provide essential information for its identification and classification. These identifiers are systematically organized in Table 1.

Table 1: Molecular Identifiers of Methyl-(4-pyridin-3-yl-benzyl)-amine

PropertyValue
Common NameMethyl-(4-pyridin-3-yl-benzyl)-amine
IUPAC NameN-methyl-1-(4-pyridin-3-ylphenyl)methanamine
CAS Number857348-52-8
Molecular FormulaC₁₃H₁₄N₂
Molecular Weight198.26 g/mol
InChIInChI=1S/C13H14N2/c1-14-9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10,14H,9H2,1H3
InChIKeyGGTJEKIMXUENGY-UHFFFAOYSA-N
SMILESCNCC1=CC=C(C=C1)C2=CN=CC=C2

Physical and Chemical Characteristics

The physical and chemical characteristics of Methyl-(4-pyridin-3-yl-benzyl)-amine are primarily dictated by its molecular structure. The compound contains aromatic rings that contribute to its stability and relatively planar conformation. The presence of the pyridine nitrogen creates a region of electron deficiency in the aromatic system, while the methylamine group serves as a potential hydrogen bond donor and nucleophilic center. These structural features collectively determine its solubility profile, reactivity patterns, and potential interactions with biological targets.

The presence of the aromatic systems in the molecule suggests limited water solubility but good solubility in organic solvents such as alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The secondary amine functionality provides a reactive site for various chemical transformations, including alkylation, acylation, and coordination to metals, enhancing the compound's versatility in chemical synthesis .

Synthesis Methods

Synthetic Routes and Approaches

One potential synthetic pathway involves reductive amination, where 4-(pyridin-3-yl)benzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium borohydride. This approach parallels reductive amination methods commonly employed in the synthesis of similar benzylamine derivatives . The reaction would typically involve the formation of an imine intermediate, which is subsequently reduced to yield the desired secondary amine.

Another synthetic approach could involve palladium-catalyzed cross-coupling reactions, particularly for constructing the C-C bond between the phenyl and pyridyl rings. This strategy would be especially relevant if starting from simpler precursors. For instance, a Suzuki-Miyaura coupling between 4-(methylaminomethyl)phenylboronic acid and 3-bromopyridine, catalyzed by a palladium species such as Pd₂(dba)₃ with an appropriate ligand like DavePhos, could provide an efficient route to the target compound .

Optimization Considerations

The optimization of synthetic procedures for Methyl-(4-pyridin-3-yl-benzyl)-amine would need to address several key considerations to maximize yield and purity. For reductive amination approaches, careful control of reaction conditions is crucial. The pH of the reaction medium significantly affects the efficiency of imine formation, while the choice of reducing agent influences the selectivity of the reduction step. Sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride are commonly employed reducing agents, each offering different advantages in terms of selectivity and compatibility with functional groups .

For cross-coupling reactions, the selection of the catalyst system is critical. The combination of palladium catalysts with phosphine ligands, such as Pd₂(dba)₃ with DavePhos, can significantly enhance reaction efficiency. The choice of base (e.g., sodium tert-butoxide) and solvent system also plays a crucial role in determining reaction outcomes . Temperature control and reaction time optimization are additional factors that would need consideration in developing an efficient synthetic route.

Applications in Medicinal Chemistry

Role in Drug Development

The 4-(pyridin-3-yl)benzyl amine scaffold, which forms the core of Methyl-(4-pyridin-3-yl-benzyl)-amine, has proven valuable in the development of pharmaceutically active compounds. Research has demonstrated that molecules containing this structural feature can serve as inhibitors of clinically relevant targets, including deubiquitinase complexes such as USP1/UAF1, which has been implicated in cancer pathogenesis .

In particular, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share structural similarities with Methyl-(4-pyridin-3-yl-benzyl)-amine, have shown promising anticancer activities. Through systematic structure-activity relationship studies, researchers have optimized these compounds to achieve nanomolar potency against target enzymes, demonstrating the pharmaceutical potential of this structural class . The presence of the pyridine ring, specifically in the 3-position, has been identified as a contributor to potent inhibitory activity, though it may also represent a metabolic liability requiring further optimization.

As a Chemical Building Block

Beyond its direct applications, Methyl-(4-pyridin-3-yl-benzyl)-amine serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. Its dual functionality – the aromatic system and the secondary amine group – provides multiple points for chemical diversification, enabling the creation of compound libraries for drug discovery efforts .

Compounds containing the 4-(aminomethyl)benzamide fragment as a linker, which share structural similarities with Methyl-(4-pyridin-3-yl-benzyl)-amine, have been designed and evaluated as potential anticancer agents. These compounds target receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb. Some analogues have demonstrated potent inhibitory activity against these kinases, with certain derivatives showing particularly high potency against EGFR . These findings highlight the potential utility of Methyl-(4-pyridin-3-yl-benzyl)-amine as a starting point for the development of novel therapeutic agents.

Structure-Activity Relationship Studies

Comparison with Related Compounds

The structural features of Methyl-(4-pyridin-3-yl-benzyl)-amine can be compared with several related compounds to understand the impact of subtle structural variations on molecular properties and potential biological activities. This comparative analysis provides valuable insights for rational structural optimization in drug design and chemical research.

One structurally related compound is (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6), which differs from Methyl-(4-pyridin-3-yl-benzyl)-amine in the position of the pyridine ring relative to the benzyl group and the substituent on the benzene ring . While Methyl-(4-pyridin-3-yl-benzyl)-amine has the pyridine ring directly attached to the benzene ring at the para position relative to the aminomethyl group, (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine has the pyridine ring connected to the nitrogen via a methylene bridge, with an ethyl group at the para position of the benzyl group.

Another related compound is N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine (CAS: 892501-90-5), which differs in two key aspects: the position of the nitrogen in the pyridine ring (2-position versus 3-position) and the presence of an oxygen linker between the pyridine and benzyl groups . These structural differences would significantly affect the compound's electronic properties, conformation, and potential for hydrogen bonding interactions.

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS: 355382-21-7) represents another structural analog, featuring a methoxy group at the para position of the benzyl group and a different arrangement of the pyridine ring relative to the benzylamine portion . These variations in substituent pattern and connectivity illustrate the diversity of compounds that can be derived from similar structural frameworks.

Effect of Structural Modifications

Studies on compounds structurally related to Methyl-(4-pyridin-3-yl-benzyl)-amine have provided insights into the effects of various structural modifications on molecular properties and biological activities. These structure-activity relationship studies guide rational design strategies for optimizing compounds for specific applications.

Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share some structural similarities with Methyl-(4-pyridin-3-yl-benzyl)-amine, has explored various modifications to optimize their activity as inhibitors of the USP1/UAF1 deubiquitinase complex . The investigations revealed that the presence of a terminal 3-pyridine group contributed to potent inhibitory activity, although this moiety was also identified as a potential metabolic liability. This finding has direct relevance to Methyl-(4-pyridin-3-yl-benzyl)-amine, which contains a similar 3-pyridine ring, suggesting both its potential utility and areas for further optimization.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Methyl-(4-pyridin-3-yl-benzyl)-amineC₁₃H₁₄N₂198.26Reference compound
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amineC₁₅H₁₈N₂226.32Different position of pyridine ring; ethyl substituent on benzene ring
N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amineC₁₃H₁₄N₂O214.262-position of pyridine nitrogen; oxygen linker between rings
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amineC₁₄H₁₆N₂O228.29Methoxy substituent on benzene ring; different arrangement of pyridine

Analytical Techniques for Characterization

Spectroscopic Analysis

The characterization of Methyl-(4-pyridin-3-yl-benzyl)-amine typically involves a combination of spectroscopic techniques that provide complementary information about its structure and purity. Nuclear magnetic resonance (NMR) spectroscopy represents a particularly valuable tool for structural confirmation, offering detailed insights into the compound's molecular framework.

In proton NMR (¹H NMR) spectroscopy, Methyl-(4-pyridin-3-yl-benzyl)-amine would exhibit characteristic signals corresponding to its various structural elements. The aromatic protons of both the phenyl and pyridine rings would appear in the downfield region, typically between 7-9 ppm, with the pyridine protons generally showing greater deshielding due to the electronegative nitrogen. The methylene bridge protons would be expected to appear as a singlet around 3.5-4.0 ppm, while the methyl group attached to the nitrogen would likely produce a singlet around 2.0-2.5 ppm .

Carbon-13 NMR (¹³C NMR) would provide additional structural confirmation, with signals corresponding to the aromatic carbons, the methylene carbon, and the methyl carbon. The aromatic carbons would typically appear in the range of 120-150 ppm, with the carbons adjacent to the pyridine nitrogen showing greater deshielding. The methylene carbon would be expected to resonate around 50-60 ppm, and the methyl carbon around 30-40 ppm.

Mass Spectrometry and Other Techniques

Mass spectrometry serves as another essential technique for the characterization of Methyl-(4-pyridin-3-yl-benzyl)-amine, providing precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak would be expected at m/z 198, corresponding to the compound's molecular weight. Characteristic fragmentation patterns might include the loss of the methyl group (m/z 183) and cleavage at the benzylic position.

Infrared (IR) spectroscopy provides complementary information about functional groups present in the molecule. Methyl-(4-pyridin-3-yl-benzyl)-amine would be expected to show characteristic absorption bands for aromatic C-H stretching (around 3030 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), and C=C and C=N stretching of the aromatic rings (1400-1600 cm⁻¹). The N-H stretching of the secondary amine would typically appear around 3300-3500 cm⁻¹, though it may be weak due to the single hydrogen on the nitrogen.

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable techniques for assessing the purity of Methyl-(4-pyridin-3-yl-benzyl)-amine and monitoring reactions involving this compound. These chromatographic methods can be optimized with appropriate mobile phases and detection methods specific to the compound's properties.

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